molecular formula C15H14FNO B5733591 N-(2-fluorophenyl)-2,5-dimethylbenzamide

N-(2-fluorophenyl)-2,5-dimethylbenzamide

Cat. No.: B5733591
M. Wt: 243.28 g/mol
InChI Key: IGDIDNGXUPAVCD-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-2,5-dimethylbenzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a 2-fluorophenyl group at the amide nitrogen and methyl groups at the 2- and 5-positions of the benzene ring.

Properties

IUPAC Name

N-(2-fluorophenyl)-2,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO/c1-10-7-8-11(2)12(9-10)15(18)17-14-6-4-3-5-13(14)16/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDIDNGXUPAVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-2,5-dimethylbenzamide typically involves the reaction of 2,5-dimethylbenzoic acid with 2-fluoroaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(2-fluorophenyl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2-fluorophenyl)-2,5-dimethylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, while the benzamide moiety can form hydrogen bonds with amino acid residues. This dual interaction facilitates the compound’s binding to enzymes or receptors, modulating their activity and leading to the desired biological effect .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ in substituent positions and halogenation patterns, which critically influence their physicochemical and biological properties. Key comparisons include:

Compound Name Substituents Key Properties Reference
N-(2-Fluorophenyl)-2,5-dimethylbenzamide 2-Fluorophenyl (N), 2,5-dimethyl (benzene) Not directly reported; inferred stability from methyl groups and fluorination -
N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23) 2,3-Difluorophenyl (N), 2-fluoro (benzene) High crystallinity (88% yield), coplanar aromatic rings, 1D hydrogen bonding
N-(3-Methoxyphenyl)-2,5-dimethylbenzamide 3-Methoxyphenyl (N), 2,5-dimethyl (benzene) Safety data available (GHS); no pharmacological data
D2916 (2,6-dimethylbenzamide N-(5-methyl-3-isoxazolyl)) 2,6-dimethyl (benzene), 5-methylisoxazole (N) Sex-dependent metabolism; active metabolite D3187 with brain penetration
LMK235 (HDAC4 inhibitor) 3,5-dimethylbenzamide core Potent HDAC4 inhibition; hydroxamate-based pharmacophore

Key Observations :

  • Fluorination: Fluorine at the ortho position (as in Fo23) enhances crystallinity and stabilizes intermolecular interactions (C-F···C stacking, hydrogen bonds) compared to non-fluorinated analogs .
  • Methyl Substitution: 2,5-Dimethyl groups (as in the target compound) likely improve lipophilicity and metabolic stability compared to mono-methyl or unsubstituted benzamides, as seen in D2916’s tissue distribution .
  • Pharmacological Activity : The presence of a hydroxamate group (e.g., LMK235) or isoxazole ring (e.g., D2916) significantly enhances target specificity, whereas simple benzamides like the target compound may require additional functional groups for bioactivity .
Pharmacokinetic and Metabolic Differences
  • Sex-Dependent Metabolism : D2916 demonstrates marked sex differences in rats, with females favoring hydroxylation of the isoxazole methyl group to form the active metabolite D3187, which crosses the blood-brain barrier more effectively . This suggests that substituent position (e.g., N-aryl vs. N-heterocyclic) critically influences metabolic pathways.
  • HDAC Inhibition : LMK235’s 3,5-dimethylbenzamide core is essential for HDAC4 selectivity, but the target compound lacks the hydroxamate moiety required for metal-binding in HDAC inhibition .

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